H-Ala(3-pyridyl)-OMe.2HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala(3-pyridyl)-OMe.2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridylboronic acid and L-alanine methyl ester.
Coupling Reaction: The key step involves a coupling reaction between 3-pyridylboronic acid and L-alanine methyl ester. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the conversion of the product into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
H-Ala(3-pyridyl)-OMe.2HCl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
H-Ala(3-pyridyl)-OMe.2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is employed in studies investigating the role of pyridine derivatives in biological systems.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of H-Ala(3-pyridyl)-OMe.2HCl involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridyl)-L-alanine methyl ester dihydrochloride
- N-(4-pyridyl)-L-alanine methyl ester dihydrochloride
- N-(3-pyridyl)-D-alanine methyl ester dihydrochloride
Uniqueness
H-Ala(3-pyridyl)-OMe.2HCl is unique due to the specific positioning of the pyridine ring on the alanine derivative. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHHLGNMODFNC-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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